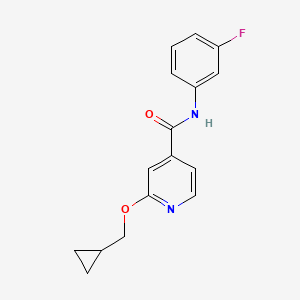![molecular formula C26H22N2O4 B3010672 N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide CAS No. 1114834-10-4](/img/structure/B3010672.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antibacterial and antimicrobial efficacy. For instance, a study on novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showcased their significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This underlines the potential of quinoline derivatives as candidates for developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Anticancer Properties
Quinoline derivatives have also been explored for their anticancer properties. Research into N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides revealed their efficacy against various cancer cell lines, including breast, colon, prostate, and liver cancer. This study highlights the importance of further investigation into quinoline derivatives for cancer treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, similar in structure to quinoline derivatives, were synthesized and showed potent in vitro antituberculosis activity. This research emphasizes the potential for quinoline and related compounds in the treatment of tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2005).
Neuroprotective Applications
Quinoline derivatives have also been identified for their neuroprotective applications. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) was demonstrated to protect against cerebral ischemia, suggesting the utility of quinoline derivatives in neuroprotective strategies (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This suggests that our compound may also target similar receptors or enzymes.
Mode of Action
These interactions can lead to conformational changes in the target proteins, potentially altering their activity .
Biochemical Pathways
Inhibition of this pathway could lead to reduced angiogenesis, potentially limiting the growth and spread of tumors .
Result of Action
Compounds with similar structures have shown potent activities against various cancer cell lines . This suggests that our compound may also have potential antitumor effects.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have shown activity against various cancer cell lines
Cellular Effects
Preliminary studies suggest that similar compounds can cause cell cycle arrest and induce apoptosis in certain cancer cells
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-3-30-24-14-22(17-6-4-16(2)5-7-17)28-21-10-8-18(12-20(21)24)26(29)27-19-9-11-23-25(13-19)32-15-31-23/h4-14H,3,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAORRVADUIXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)
![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)


![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)


![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)


